molecular formula C10H12O B13035673 5-Methylisochroman

5-Methylisochroman

Cat. No.: B13035673
M. Wt: 148.20 g/mol
InChI Key: LKMBMMQMAVRFMP-UHFFFAOYSA-N
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Description

3,4-Dihydro-5-methyl-1H-2-benzopyran is an organic compound belonging to the class of benzopyrans Benzopyrans are heterocyclic compounds containing a fused benzene and pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-5-methyl-1H-2-benzopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of 3,4-Dihydro-5-methyl-1H-2-benzopyran may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-5-methyl-1H-2-benzopyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyran ring, using reagents like halogens or nitro compounds under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted benzopyrans.

Scientific Research Applications

3,4-Dihydro-5-methyl-1H-2-benzopyran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-5-methyl-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran: Known for its antioxidant properties.

    3,4-Dihydro-1H-2-benzopyran-1-one: Used in the synthesis of various pharmaceuticals.

    Coumarin: A well-known compound with anticoagulant properties.

Uniqueness

3,4-Dihydro-5-methyl-1H-2-benzopyran is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

5-methyl-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C10H12O/c1-8-3-2-4-9-7-11-6-5-10(8)9/h2-4H,5-7H2,1H3

InChI Key

LKMBMMQMAVRFMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCOCC2=CC=C1

Origin of Product

United States

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